molecular formula C21H19Cl3N2O4S B2884569 Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate CAS No. 339099-23-9

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate

Cat. No.: B2884569
CAS No.: 339099-23-9
M. Wt: 501.8
InChI Key: BPELRLCAAUTFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate is a quinazolinone-based derivative characterized by a 2-sulfanylacetate ester group, a 7-chloro-substituted quinazolin-4-one core, and a 2,4-dichloro-5-isopropoxyphenyl substituent at position 2. Its structural complexity, including multiple chlorine atoms and an isopropoxy group, distinguishes it from simpler analogs and may enhance receptor binding or metabolic stability.

Properties

IUPAC Name

ethyl 2-[7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3N2O4S/c1-4-29-19(27)10-31-21-25-16-7-12(22)5-6-13(16)20(28)26(21)17-9-18(30-11(2)3)15(24)8-14(17)23/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPELRLCAAUTFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=C(C=C3Cl)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chloro and isopropoxy substituents. The final step involves the formation of the sulfanyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .

Scientific Research Applications

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

The compound is compared below with structurally related ethyl sulfanyl acetate derivatives, focusing on substituent effects, synthesis strategies, and inferred biological or physicochemical properties.

Substituent Variations on the Quinazolinone Core

a) Ethyl 2-[(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Acetate
  • Structure: Features a phenyl group at position 3 of the quinazolinone and lacks chlorine substituents on the aromatic rings.
  • Synthesis : Prepared via reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .
  • Role : Intermediate for N-substituted compounds with reported HDL cholesterol-modulating activity.
b) Ethyl 2-[[4-(4-Fluorophenyl)-5-[(4-Nitrobenzoyl)Amino]Methyl-1,2,4-Triazol-3-yl]Sulfanyl]Acetate
  • Structure: Contains a fluorophenyl group and a nitrobenzoyl-modified triazole ring instead of a quinazolinone core.
  • The triazole moiety may improve metabolic stability but reduce planar stacking interactions compared to quinazolinone.

Halogenation and Alkoxy Group Effects

a) Target Compound
  • Substituents: 7-Chloro on quinazolinone; 2,4-dichloro-5-isopropoxyphenyl at position 3.
  • Binding Interactions: Multiple chlorine atoms facilitate halogen bonding with biological targets, which could enhance potency but increase toxicity risks.
b) 2,3-Dichloro-4-(2-Methyl-1,3-Thiazol-4-yl)Phenyl Ethyl Sulfone
  • Structure: Features a thiazole ring and dichlorophenyl group but lacks the quinazolinone core.
  • Inferred Comparison : The thiazole moiety may confer distinct electronic properties, while the sulfone group increases polarity, reducing bioavailability compared to the target compound’s ester group.

Ester Group Modifications

a) Benzyl 2-Methoxyacetate
  • Structure: Methoxyacetate ester with a benzyl group instead of sulfanyl-quinazolinone.
  • Role : Simpler ester used in prodrug formulations.
  • Key Difference : The absence of a heterocyclic core limits its application in targeted therapies but improves synthetic accessibility.

Biological Activity

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate (CAS: 339099-23-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19Cl3N2O4S, with a molecular weight of 501.82 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H19Cl3N2O4S
Molecular Weight501.82 g/mol
Purity>90%
CAS Number339099-23-9

Antitumor Activity

Research has indicated that quinazoline derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can effectively target various cancer cell lines, including breast and lung cancers.

Case Study: Antitumor Efficacy
A study conducted on similar quinazoline derivatives demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells. The combination of these derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, suggesting a synergistic mechanism of action.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds containing the quinazoline moiety have shown promising activity against various bacterial strains.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Quinazoline derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazolines often act as kinase inhibitors, affecting pathways involved in cell growth and survival.
  • Interference with DNA Replication : Similar compounds have been shown to intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells.
  • Modulation of Immune Response : By inhibiting pro-inflammatory mediators, these compounds can reduce inflammation and associated pain.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include:

  • Temperature control : Maintain 60–80°C during the coupling of the sulfanyl group to the quinazolinone core to minimize side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance solubility.
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the pure product .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity using 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} spectroscopy .

Q. How should researchers characterize the stability and reactivity of this compound under varying laboratory conditions?

  • Methodological Answer :

  • Stability assays : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation products via LC-MS .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to assess melting points and thermal decomposition thresholds .
  • Reactivity profiling : Test compatibility with common reagents (e.g., Grignard reagents, boronic acids) to identify functional group sensitivities .

Q. What in vitro assays are suitable for initial screening of biological activity for this quinazoline derivative?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) to measure IC50_{50} values.
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing results to reference compounds like doxorubicin .
  • Data interpretation : Normalize activity against solubility limits (measured via shake-flask method) to avoid false negatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and refine structures using SHELXL .
  • Key metrics : Analyze bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds) to validate the proposed tautomeric form .
  • Contradiction resolution : Compare experimental data with DFT-optimized geometries to identify discrepancies in electron density maps .

Q. What strategies address contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Model selection : Account for species-specific differences (e.g., human vs. murine cell lines) and metabolic stability (e.g., microsomal incubation) .
  • Data integration : Use multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s interaction with biological targets?

  • Methodological Answer :

  • System setup : Model the compound in complex with its target (e.g., a kinase) using AMBER or GROMACS. Include explicit solvent (TIP3P water) and counterions .
  • Sampling : Run 100-ns simulations to analyze binding pocket flexibility and ligand residence time.
  • Validation : Compare MD-predicted binding poses with crystallographic data or mutagenesis studies .

Q. What experimental designs mitigate challenges in scaling up synthesis for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Flow chemistry : Optimize continuous-flow reactors for high-throughput synthesis of analogs, reducing reaction times and improving reproducibility .
  • Parallel synthesis : Use automated liquid handlers to vary substituents (e.g., halogen atoms, alkoxy groups) on the phenyl ring .
  • Quality control : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring .

Methodological Considerations for Data Interpretation

Q. How should researchers statistically analyze dose-response data to account for heteroscedasticity in biological assays?

  • Methodological Answer :

  • Data transformation : Apply logit or probit transformations to normalize variance across concentration ranges.
  • Model fitting : Use nonlinear regression (e.g., four-parameter logistic model) with software like GraphPad Prism, reporting 95% confidence intervals .

Q. What approaches validate the proposed mechanism of action when biochemical and cellular assays yield conflicting results?

  • Methodological Answer :

  • Genetic knockdown : Use siRNA or CRISPR to silence the putative target and assess rescue of activity.
  • Proteomics : Perform pull-down assays followed by LC-MS/MS to identify off-target binding partners .
  • Cross-disciplinary integration : Link findings to established pathways (e.g., MAPK/ERK for anticancer activity) using pathway enrichment tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.